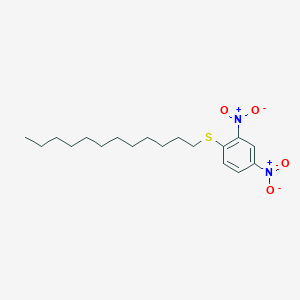
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide is a synthetic organic compound with a complex structure It features a furan ring substituted with a 4-chlorophenyl group and a propanamide moiety linked to a dimethylaminoethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide typically involves multiple steps. One common approach starts with the preparation of 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid, which can be synthesized through a series of reactions involving the condensation of 4-chlorobenzaldehyde with furan-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohol derivatives of the propanamide moiety.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and activity profile.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: A precursor in the synthesis of the target compound.
4-Chlorophenyl derivatives: Compounds with similar chlorophenyl groups but different functional groups attached.
Uniqueness
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-(dimethylamino)ethyl)propanamide stands out due to its unique combination of a furan ring, chlorophenyl group, and dimethylaminoethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
853312-39-7 |
|---|---|
Formule moléculaire |
C17H21ClN2O2 |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
3-[5-(4-chlorophenyl)furan-2-yl]-N-[2-(dimethylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H21ClN2O2/c1-20(2)12-11-19-17(21)10-8-15-7-9-16(22-15)13-3-5-14(18)6-4-13/h3-7,9H,8,10-12H2,1-2H3,(H,19,21) |
Clé InChI |
MZEXXVGTSOZSMO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


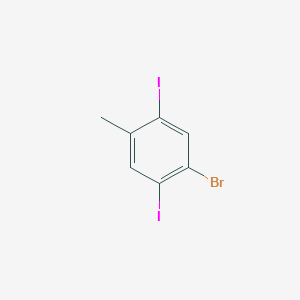


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)




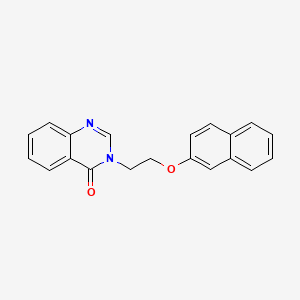
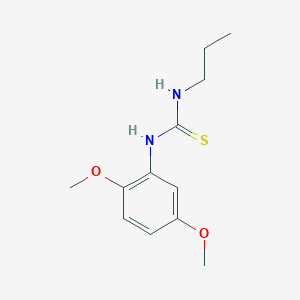
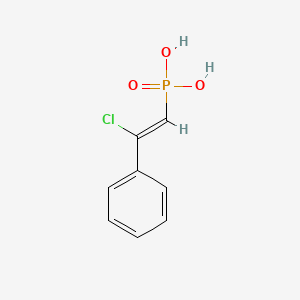
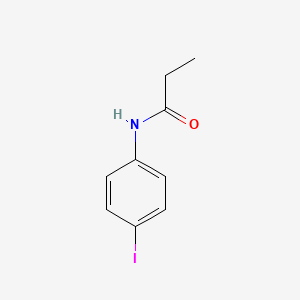
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
